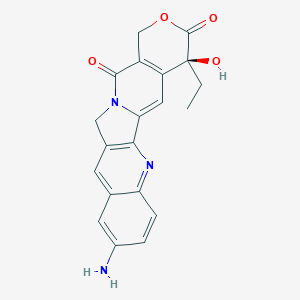

10-氨基喜树碱

描述

10-Aminocamptothecin is a derivative of camptothecin, which is a potent antitumor alkaloid. The modification of camptothecin by introducing an amino group has been explored to improve its water solubility and therapeutic potential. The antitumor activity of camptothecins is often limited by their poor water solubility and unpredictable toxicity, which has led to the development of various derivatives, such as 10-amino-7-ethylcamptothecin, to overcome these challenges .

Synthesis Analysis

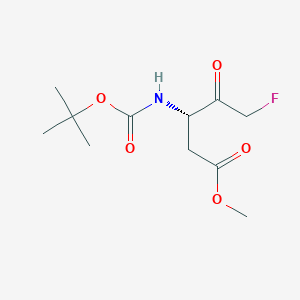

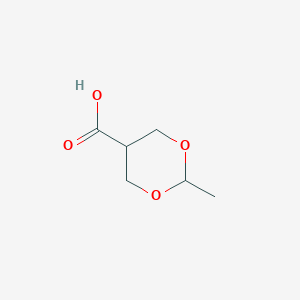

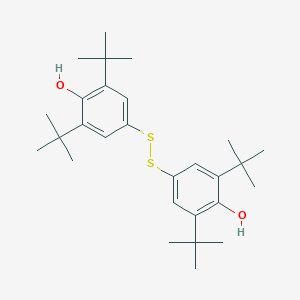

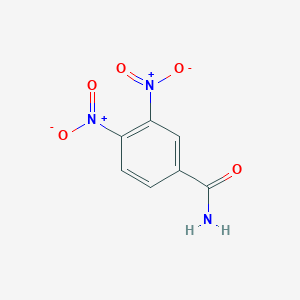

The synthesis of 10-amino-7-ethylcamptothecin involves a chemoselective acylation of the aromatic amino group in the presence of the unprotected C20 tertiary alcohol, which allows for high overall yields. This synthetic strategy has been successfully applied to conjugate the antitumor agent to poly(ethylene glycol) (PEG) through a peptide spacer that is selectively cleaved by lysosomal enzymes . Another synthesis approach for a water-soluble analogue, (20S)-10-(3-aminopropyloxy)-7-ethylcamptothecin, involves a highly diastereoselective ethylation at the C20 position, followed by a Friedlander condensation, which can be performed without chromatographic purification steps and on a multi-gram scale .

Molecular Structure Analysis

The molecular structure of 10-hydroxycamptothecin, a related compound, has been characterized by various spectroscopic methods, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectrometry. These analyses provide essential information for the synthesis and characterization of camptothecin derivatives .

Chemical Reactions Analysis

The chemical reactivity of camptothecin derivatives is crucial for their antitumor activity. For instance, the introduction of aminoalkyl groups into camptothecin analogs has been achieved through oxidation followed by a Mannich reaction. These modifications are designed to enhance the inhibition of topoisomerase I, a key target for the antitumor activity of camptothecins .

Physical and Chemical Properties Analysis

The physical and chemical properties of camptothecin derivatives are closely related to their therapeutic efficacy. The conjugation of 10-amino-7-ethylcamptothecin to PEGs improves its solubility and stability at physiological pH and in mouse plasma. These conjugates are designed to release the drug payload in the presence of lysosomal enzymes, which is a desirable feature for targeted drug delivery . The water-soluble analogues of camptothecin, such as the ones synthesized in the studies, aim to improve the drug's solubility and reduce toxicity while maintaining or enhancing antitumor activity .

科学研究应用

抗癌药物研发

10-氨基喜树碱是喜树碱的衍生物,喜树碱是一种从中国树种喜树中提取的天然生物碱。由于其具有抑制拓扑异构酶 I 的能力,该酶对 DNA 复制至关重要,因此它成为设计抗癌药物的先导化合物。 这种抑制会导致癌细胞发生 DNA 损伤,从而导致细胞死亡 .

临床癌症治疗

该化合物已被用于创建临床批准的抗癌药物,如托泊替康和伊立替康。 这些药物用于治疗各种癌症的化疗方案,包括卵巢癌、小细胞肺癌和结直肠癌 .

药理学研究

10-氨基喜树碱的药理学特性正在不断研究中,以了解其代谢、副作用和作用机制。 这项研究旨在提高喜树碱衍生药物的疗效和安全性 .

研究性疗法

10-氨基喜树碱的几种类似物正在进行临床试验,以评估其作为新型癌症疗法的潜力。 这些研究性药物正在接受抗肿瘤活性及药代动力学的评估 .

天然资源研究

作用机制

Biochemical Pathways

The primary biochemical pathway affected by 10-Aminocamptothecin is the DNA replication process . By inhibiting topoisomerase I, the compound interferes with the essential function of this enzyme in DNA replication . This leads to the interruption of cell division processes .

Pharmacokinetics

The pharmacokinetic behavior of camptothecin and its derivatives, including 10-Aminocamptothecin, is characterized by a triexponential disposition with a prolonged terminal phase . The total body apparent volume of distribution (Vz) and terminal phase rate constant suggest that the high observed total plasma clearance (CL) may be associated with extensive accumulation in peripheral tissue regions from which the drug is slowly released .

Result of Action

The result of 10-Aminocamptothecin’s action is DNA damage, which leads to apoptosis, or programmed cell death . This makes it a potent anticancer agent, as it can lead to the death of rapidly dividing cancer cells .

Action Environment

The action, efficacy, and stability of 10-Aminocamptothecin can be influenced by various environmental factors. These can include the pH of the physiological environment, as the compound can undergo rapid inactivation due to the opening of the lactone ring at physiological pH . Additionally, the compound’s solubility can affect its bioavailability and thus its efficacy .

安全和危害

未来方向

生化分析

Biochemical Properties

10-Aminocamptothecin exhibits a unique mechanism of action involving the inhibition of topoisomerase I . Topoisomerase I is a nuclear enzyme that reduces the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA . By inhibiting this enzyme, 10-Aminocamptothecin interrupts cell division processes .

Cellular Effects

10-Aminocamptothecin has shown to have significant effects on various types of cells. It has been observed to cause a reduction in both secologanin and camptothecin accumulation, while causing an increase in tryptamine content . This suggests that 10-Aminocamptothecin influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 10-Aminocamptothecin involves its binding to the topoisomerase I and DNA complex, resulting in a ternary complex . This complex stabilizes the normally transient DNA-topoisomerase I cleavable complex, leading to DNA damage and ultimately apoptosis .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits a unique temporal pattern in its effects, with certain effects becoming more pronounced over time .

Dosage Effects in Animal Models

The effects of 10-Aminocamptothecin vary with different dosages in animal models

Metabolic Pathways

10-Aminocamptothecin is involved in the methylerythritol phosphate (MEP) pathway . This pathway is thought to be the major precursor contributor towards camptothecin production .

Transport and Distribution

10-Aminocamptothecin is transported into the cell by passive diffusion . It is also susceptible to efflux by multidrug resistance proteins, which can alter its distribution within cells and tissues .

属性

IUPAC Name |

(19S)-7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUMBZAHAKPKQ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315223 | |

| Record name | 10-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86639-63-6 | |

| Record name | 10-Aminocamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86639-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camptothecin, 10-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 10-Aminocamptothecin be detected using fluorescence techniques?

A: Yes, 10-Aminocamptothecin demonstrates favorable fluorescence properties, particularly under two-photon excitation. Research indicates that a newly synthesized analog, 7-trimethylsilyl-10-aminocamptothecin, exhibits a high two-photon cross-section (35 x 10⁻⁵⁰ cm⁴ s/photon) and a relatively long excited-state lifetime (6.3 ns) in phosphate-buffered saline containing human serum albumin (HSA) []. These properties make it comparable to Hycamtin (Topotecan), another camptothecin analog known for its strong fluorescence signal under two-photon excitation.

Q2: How does encapsulation within a dendrimer affect the efficacy of camptothecin analogs like 10-Aminocamptothecin?

A: Encapsulating camptothecins within a biocompatible dendrimer, composed of glycerol and succinic acid, has shown significant benefits for their anticancer activity []. This approach addresses the limitations of poor solubility often associated with these drugs. Notably, encapsulating 7-butyl-10-aminocamptothecin within this dendrimer system led to a 16-fold increase in cellular uptake and improved drug retention within MCF-7 cells (a human breast adenocarcinoma cell line) []. This enhanced cellular accumulation translates to greater efficacy, with the dendrimer-drug complex demonstrating low nanomolar IC₅₀ values across multiple human cancer cell lines [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)

![methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate](/img/structure/B149760.png)